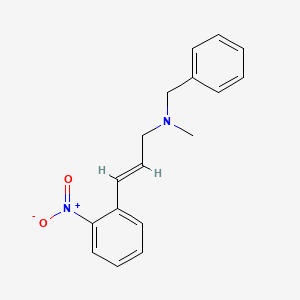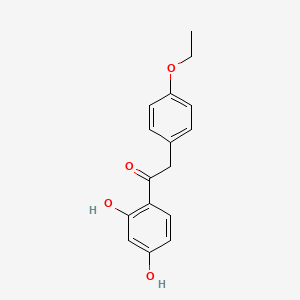![molecular formula C16H18ClNO3 B5695787 methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate, also known as MCAP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MCAP belongs to the class of piperidine derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate is not fully understood. However, studies have suggested that methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate targets multiple pathways involved in various diseases. In cancer, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. In cancer research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to protect against oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate is its potential as a therapeutic agent in various diseases. Another advantage is its relatively simple synthesis method. However, one limitation of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate research. One direction is the development of more efficient synthesis methods for methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate in vivo. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate and its potential as a therapeutic agent in various diseases.
Synthesemethoden
Methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with piperidine and ethyl acetoacetate, followed by the reaction of the resulting compound with methyl iodide. Another method involves the reaction of 2-chlorobenzaldehyde with piperidine and malonic acid in the presence of acetic anhydride, followed by the reaction of the resulting compound with methyl iodide. These methods have been reported to yield methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate in good yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to protect against oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
methyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-21-16(20)13-8-10-18(11-9-13)15(19)7-6-12-4-2-3-5-14(12)17/h2-7,13H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHOBTPHAFOCHF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5695740.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5695755.png)

![2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5695764.png)

![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)

